N-(Cyclohexylmethyl)-2-pentanamine hydrochloride
Overview
Description
N-(Cyclohexylmethyl)-2-pentanamine hydrochloride: is an organic compound that belongs to the class of amines It is a derivative of pentanamine, where the amine group is substituted with a cyclohexylmethyl group The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclohexylmethyl)-2-pentanamine hydrochloride typically involves the alkylation of 2-pentanamine with cyclohexylmethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(Cyclohexylmethyl)-2-pentanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of secondary or tertiary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Chemistry: N-(Cyclohexylmethyl)-2-pentanamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound is used to study the effects of amine derivatives on cellular processes. It can be used to investigate the role of amines in neurotransmission and receptor binding.
Medicine: this compound has potential applications in the development of pharmaceuticals. It can be used as a precursor for the synthesis of drugs targeting neurological disorders or as an active ingredient in formulations designed to modulate amine-related pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes. Its stability and reactivity make it suitable for use in manufacturing processes that require precise control over reaction conditions.
Mechanism of Action
The mechanism of action of N-(Cyclohexylmethyl)-2-pentanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The cyclohexylmethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to specific receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, affecting processes such as neurotransmission, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- N-(Cyclohexylmethyl)-2-hexanamine hydrochloride
- N-(Cyclohexylmethyl)-2-butanamine hydrochloride
- N-(Cyclohexylmethyl)-3-pentanamine hydrochloride
Comparison: N-(Cyclohexylmethyl)-2-pentanamine hydrochloride is unique due to its specific substitution pattern, which influences its chemical properties and biological activity. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions. Its lipophilicity and ability to interact with biological targets can also vary, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-(cyclohexylmethyl)pentan-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N.ClH/c1-3-7-11(2)13-10-12-8-5-4-6-9-12;/h11-13H,3-10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKWMZZZXFYLET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NCC1CCCCC1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609400-61-4 | |
Record name | Cyclohexanemethanamine, N-(1-methylbutyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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